4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyridine rings would add rigidity to the molecule and could influence its reactivity. The electronegative atoms (like oxygen in the methoxy group and sulfur in the sulfonyl group) could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, and the sulfonyl group could participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar functional groups like the sulfonyl and methoxy groups. Its melting and boiling points would be influenced by factors like the size and shape of the molecule, and the types of intermolecular forces it can form .Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising activity in biological assays, it could be further optimized and studied as a potential drug candidate. Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with various proteins and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity . The exact mode of action for this compound would require further experimental investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation . The exact pathways affected by this compound would require further experimental investigation.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can include factors like oral bioavailability, plasma protein binding, metabolic stability, and elimination half-life . The exact pharmacokinetic properties of this compound would require further experimental investigation.
Result of Action
Similar compounds have been known to induce various cellular responses, such as cell cycle arrest, apoptosis, or changes in gene expression . The exact effects of this compound would require further experimental investigation.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds . The exact influence of environmental factors on this compound would require further experimental investigation.
Properties
IUPAC Name |
4-[[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-14-10-17(7-8-21-14)26-13-15-4-3-9-22(12-15)27(23,24)19-11-16(20)5-6-18(19)25-2/h5-8,10-11,15H,3-4,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUTWKUZXLRMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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